molecular formula C5H7F3NO3P B14301731 1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- CAS No. 113416-05-0

1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)-

Cat. No.: B14301731
CAS No.: 113416-05-0
M. Wt: 217.08 g/mol
InChI Key: AGEUTUMUIFBZKE-UHFFFAOYSA-N
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Description

1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- is a chemical compound with the molecular formula C5H7F3NO3P . This compound belongs to the class of oxazaphospholidines, which are five-membered heterocyclic compounds containing phosphorus, nitrogen, and oxygen atoms in the ring. The presence of trifluoroacetyl and methoxy groups in its structure makes it a unique compound with distinct chemical properties.

Preparation Methods

The synthesis of 1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- can be achieved through various synthetic routes. One common method involves the reaction of phosphorus sulfochloride with aminoethanol in the presence of a solvent like tetrahydrofuran (THF). This is followed by the addition of phenol or aniline in the presence of triethylamine . This one-pot reaction does not require the separation and purification of intermediates, resulting in a high yield of the desired product.

For industrial production, the process is optimized to be simple, cost-effective, and suitable for large-scale synthesis. The reaction conditions are carefully controlled to ensure high productivity and purity of the final product .

Chemical Reactions Analysis

1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include alkoxides, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- involves its interaction with molecular targets and pathways. For example, the compound can undergo stereospecific ring opening through an elimination–addition mechanism, leading to the formation of intermediates that interact with specific enzymes or receptors . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- can be compared with other similar compounds, such as:

The uniqueness of 1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- lies in its specific functional groups and the resulting chemical and biological properties.

Properties

113416-05-0

Molecular Formula

C5H7F3NO3P

Molecular Weight

217.08 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methoxy-1,3,2-oxazaphospholidin-3-yl)ethanone

InChI

InChI=1S/C5H7F3NO3P/c1-11-13-9(2-3-12-13)4(10)5(6,7)8/h2-3H2,1H3

InChI Key

AGEUTUMUIFBZKE-UHFFFAOYSA-N

Canonical SMILES

COP1N(CCO1)C(=O)C(F)(F)F

Origin of Product

United States

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